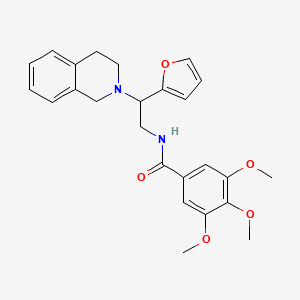

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide

Description

The compound N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide is a structurally complex molecule featuring a 3,4,5-trimethoxybenzamide moiety linked to a dihydroisoquinoline-furan-ethyl scaffold. These analogs are primarily designed for therapeutic applications, including cytotoxic agents targeting cancer cells () and inhibitors of enzymes like butyrylcholinesterase (BChE) with anti-amyloid-β (Aβ) aggregation properties (). The 3,4,5-trimethoxybenzamide group is a common pharmacophore in medicinal chemistry, known for enhancing bioavailability and target binding through hydrophobic and hydrogen-bonding interactions .

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O5/c1-29-22-13-19(14-23(30-2)24(22)31-3)25(28)26-15-20(21-9-6-12-32-21)27-11-10-17-7-4-5-8-18(17)16-27/h4-9,12-14,20H,10-11,15-16H2,1-3H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROFBBMKUZBPKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Isoquinoline Moiety: Starting from a suitable precursor such as 3,4-dihydroisoquinoline, which can be synthesized via Pictet-Spengler reaction involving an aldehyde and an amine.

Attachment of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where the furan is acylated with an appropriate acyl chloride.

Coupling with Trimethoxybenzamide: The final step involves coupling the intermediate with 3,4,5-trimethoxybenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the isoquinoline ring to tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide exhibit potent anticancer properties. For example:

- In Vitro Studies: A study on breast cancer cell lines demonstrated that derivatives of this compound induced apoptosis at micromolar concentrations. The presence of specific functional groups enhances cytotoxicity against cancer cells, suggesting potential as a therapeutic agent in oncology.

Antimicrobial Properties

The compound has shown promising antimicrobial efficacy against various pathogens. A notable study assessed its effectiveness against Pythium recalcitrans, revealing an EC50 value significantly lower than that of commercial antifungals. This suggests that the compound may be effective in treating fungal infections.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated that treatment led to significant reductions in cell viability and increased rates of apoptosis. The study emphasized the importance of the compound's structural integrity for maintaining its biological activity.

Case Study 2: Antimicrobial Efficacy

A comparative study was conducted to evaluate the antimicrobial activity of this compound against standard antifungal agents. The findings demonstrated superior efficacy in inhibiting the growth of Pythium recalcitrans, suggesting its potential as an alternative treatment option for fungal infections.

Mechanism of Action

The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.

Signal Transduction Pathways: The compound could influence various signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dihydroisoquinoline and Benzamide Moieties

The target compound shares core structural features with several synthesized derivatives. Key comparisons include:

TMB = trimethoxybenzamide; *MDR = multidrug resistance

Key Observations:

- Substituent Effects: The presence of electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhances cytotoxicity, likely by increasing electrophilic reactivity toward biological targets . Conversely, electron-donating groups like morpholinoethyl () improve enzyme inhibition through polar interactions .

- Linker Flexibility : Ethylphenyl or methyl linkers () improve conformational flexibility, aiding target engagement, while rigid acryloyl hydrazine linkers () may restrict binding to specific pockets .

- Synthetic Yields: Yields for dihydroisoquinoline-benzamide derivatives range widely (15.1–74.5%), influenced by reaction conditions and steric hindrance .

Physicochemical and Spectral Properties

- Melting Points: Analogous compounds exhibit melting points between 206°C and 260°C, correlating with molecular rigidity and crystallinity (e.g., reports m.p. 240–260°C for benzothiazole-isoquinoline derivatives) .

- NMR Data : The ¹H-NMR spectra of these compounds consistently show signals for methoxy groups (δ 3.7–3.9 ppm), furan protons (δ 6.6–7.8 ppm), and aromatic/olefinic protons (δ 7.2–7.8 ppm) .

- Mass Spectrometry : ESI-MS and HR-ESIMS data confirm molecular weights within ±0.05% of theoretical values, ensuring synthetic accuracy .

Research Findings and Implications

Synthetic Optimization: The use of DMF/acetic acid in reflux conditions () improves yields for hydrazine-linked derivatives, whereas chloroform/methanol mixtures () are optimal for ethylphenyl-linked analogs .

Structure-Activity Relationship (SAR) :

- The 3,4,5-trimethoxybenzamide group is critical for π-π stacking with aromatic residues in enzyme active sites .

- Furan rings enhance metabolic stability compared to simpler aryl groups, as seen in higher cytotoxicity retention () .

Therapeutic Potential: Derivatives like FF2 () and compound 6a () are promising candidates for overcoming multidrug resistance in cancer or treating neurodegenerative diseases via dual BChE and Aβ inhibition .

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including its mechanisms of action and therapeutic potentials.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C₂₂H₂₁N₂O₄

- Molecular Weight : 365.41 g/mol

- CAS Number : 898433-13-1

The structure features a furan ring and a 3,4-dihydroisoquinoline moiety, linked to a trimethoxybenzamide group. This unique combination of structural elements is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process generally begins with the preparation of the isoquinoline and furan intermediates, followed by the formation of the benzamide linkage. Optimizations in synthetic routes aim to enhance yield and purity while adhering to green chemistry principles.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of isoquinoline have been shown to inhibit cancer cell proliferation through various mechanisms:

- Apoptosis Induction : These compounds can trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : They may also cause cell cycle arrest at specific phases, preventing cancer cell replication.

A study demonstrated that related isoquinoline derivatives exhibited IC₅₀ values in the low micromolar range against various cancer cell lines .

Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective properties. Isoquinoline derivatives are known for their ability to modulate neurotransmitter systems and exhibit antioxidant activity. These effects can be beneficial in conditions such as:

- Alzheimer's Disease : By reducing oxidative stress and inflammation.

- Parkinson's Disease : Through the protection of dopaminergic neurons.

Antimicrobial Activity

This compound has shown potential antimicrobial activity against various pathogens. Studies indicate that compounds with similar structures can inhibit bacterial growth by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several proposed mechanisms include:

- Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : They could act as ligands for various receptors involved in signaling pathways related to apoptosis and inflammation.

- Oxidative Stress Reduction : The antioxidant properties may help mitigate cellular damage caused by reactive oxygen species (ROS).

Case Studies

Several case studies have highlighted the efficacy of isoquinoline derivatives in preclinical models:

- A study published in Pharmaceutical Biology reported that a related compound significantly reduced tumor size in xenograft models by inducing apoptosis .

- Another investigation indicated that these compounds could enhance cognitive function in animal models of Alzheimer's disease by modulating cholinergic transmission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.